Home > Products > Screening Compounds P27848 > Quinazoline-7-carbonitrile
Quinazoline-7-carbonitrile -

Quinazoline-7-carbonitrile

Catalog Number: EVT-15469170
CAS Number:
Molecular Formula: C9H5N3
Molecular Weight: 155.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinazoline-7-carbonitrile can be classified under the broader category of quinazolines, which are defined by their nitrogen-containing heterocyclic structure. The classification can further be divided based on the substitution patterns on the quinazoline ring system. Quinazolines are known for their biological activity and are often explored in drug development due to their ability to interact with various biological targets .

Synthesis Analysis

Methods of Synthesis

The synthesis of quinazoline-7-carbonitrile can be achieved through several methods:

  1. Niementowski's Synthesis: This method involves the reaction of 4-substituted anthranilic acid with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline .
  2. Grimmel's Method: In this approach, o-amino benzoic acids are heated with amines and phosphorus trichloride in toluene, leading to the formation of 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines .
  3. From Isatoic Anhydride: Isatoic anhydride reacts with amines in the presence of ethyl orthoformate under reflux conditions to produce dihydro-4-oxoquinazolines without isolating intermediate amides .
  4. Eco-Friendly Methods: Recent studies have demonstrated the synthesis of quinazolines via environmentally friendly methods using visible light catalysis and mild reaction conditions, which minimize the use of harsh reagents and solvents .

Technical Details

The technical aspects of these synthesis methods involve controlling reaction conditions such as temperature, solvent choice, and reactant ratios to optimize yield and purity. Advanced techniques like column chromatography are often employed for purification purposes after synthesis .

Molecular Structure Analysis

Structure and Data

Quinazoline-7-carbonitrile has a molecular formula of C9H6N4C_9H_6N_4 with a molecular weight of approximately 186.17 g/mol. The structure consists of a quinazoline core with a cyano group (-C≡N) at the 7-position. The presence of this cyano group significantly influences its chemical properties and reactivity.

Chemical Reactions Analysis

Reactions Involving Quinazoline-7-carbonitrile

Quinazoline-7-carbonitrile participates in various chemical reactions, including:

  1. Oxidation: Quinazoline derivatives can undergo oxidation to form different oxidation states, which may alter their biological activity.
  2. Reduction: Reduction reactions can convert quinazoline-7-carbonitrile into its reduced forms, potentially leading to compounds with enhanced or altered pharmacological properties.
  3. Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the quinazoline scaffold.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of solvent and reaction temperature is critical for achieving desired yields and selectivity in these transformations .

Mechanism of Action

Process and Data

Quinazoline-7-carbonitrile exhibits its biological effects primarily through interaction with specific molecular targets within cells. For example, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition leads to increased cellular apoptosis in cancer cells that rely on PARP for survival.

Biochemical Pathways

The compound affects the PARylation pathway by suppressing intracellular poly (ADP-ribose) formation, which is crucial for DNA repair mechanisms. This action results in enhanced cytotoxicity against certain cancer cell lines that are resistant to standard therapies .

Physical and Chemical Properties Analysis

Physical Properties

Quinazoline-7-carbonitrile is typically a solid at room temperature with a melting point that varies depending on purity but generally falls within the range expected for similar compounds.

Chemical Properties

  • Molecular Weight: Approximately 186.17 g/mol
  • Solubility: It may exhibit varying solubility profiles depending on the solvent used.
  • Stability: The stability can be influenced by environmental factors such as pH and temperature.

Relevant analyses often include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .

Applications

Scientific Uses

Quinazoline-7-carbonitrile has significant applications in medicinal chemistry due to its biological activity:

  1. Anti-Cancer Agent: It is being investigated for its potential use in cancer therapy due to its ability to inhibit DNA repair mechanisms.
  2. Pharmacological Research: Its interactions with various enzymes make it a valuable compound for studying biochemical pathways relevant to diseases such as cancer and neurodegenerative disorders .
  3. Drug Development: As a scaffold for drug design, quinazoline derivatives continue to be explored for their therapeutic potential across various medical fields.
Introduction to Quinazoline Derivatives in Modern Drug Discovery

Historical Evolution of Quinazoline-Based Scaffolds in Medicinal Chemistry

Quinazoline derivatives trace their origins to 1869, when Johann Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of cyanogens with anthranilic acid [1]. This bicyclic compound, initially termed "bicyanoamido benzoyl," laid the groundwork for systematic exploration. In 1885, Bischler and Lang achieved the decarboxylation of 2-carboxyquinazoline to yield the parent heterocycle, while Gabriel's 1903 synthesis established a reproducible route to quinazoline [1]. The term "quinazoline" (benzo-1,3-diazine) was formalized by Widdege, replacing earlier designations like phenmiazine or benzyleneamidine.

The mid-20th century marked a turning point with the isolation of vasicine (peganine) from Adhatoda vasica—the first naturally occurring quinazoline alkaloid—which demonstrated bronchodilator properties [5] [10]. By the 1960s, synthetic methodologies had diversified significantly:

  • Niementowski synthesis (anthranilic acid + amides → 4-oxoquinazolines)
  • Grimmel-Guinther-Morgan approach (o-aminobenzoic acids + amines + PCl₃ → 2,3-disubstituted quinazolinones)
  • Isatoic anhydride route (cyclization with amines → dihydro-4-oxoquinazolines) [1] [10]

These advances enabled the development of clinically impactful agents. For example, the FDA-approved EGFR inhibitors gefitinib and erlotinib (1990s–2000s) validated quinazoline as an anticancer scaffold [6]. Contemporary strategies leverage molecular hybridization—fusing quinazoline with pharmacophores like quinoline or benzodioxane—to enhance target specificity and overcome resistance [6] [9].

Table 1: Key Milestones in Quinazoline Chemistry and Pharmacology

YearDevelopmentSignificance
1869Griess synthesizes first quinazoline derivativeFoundation of synthetic quinazoline chemistry
1885Bischler-Lang decarboxylation methodIsolation of parent quinazoline structure
1888Isolation of vasicine from A. vasicaFirst natural quinazoline alkaloid discovered
1960sNiementowski synthesis optimizationScalable route to 4-oxoquinazolinones
2003FDA approval of erlotinibQuinazoline-based EGFR inhibitor for NSCLC
2020sHybrid scaffolds (e.g., quinoline-quinazoline)Dual-targeting agents against resistant cancers

Significance of Quinazoline-7-carbonitrile as a Privileged Pharmacophore

Quinazoline-7-carbonitrile integrates a nitrile (-CN) group at the C7 position of the quinazoline core, conferring unique electronic and steric properties that enhance target engagement. The nitrile’s electron-withdrawing character polarizes the quinazoline ring, increasing hydrogen-bond acceptor capacity at N1 and N3 while improving π-stacking interactions with aromatic residues in enzyme binding pockets [1] [4]. This is exemplified in:

  • Tubulin polymerization inhibitors: C7 nitrile substitution in quinoline-carbonitrile hybrids enhances hydrophobic contact with the colchicine binding site, increasing cytotoxicity 5-fold compared to non-cyano analogs (IC₅₀: 1.2 nM vs. 6.0 nM) [7].
  • Kinase inhibition: The nitrile serves as a hydrogen-bond acceptor for backbone amides in EGFR’s ATP pocket, improving binding affinity by 40% relative to halide substituents [4] [10].

Structure-activity relationship (SAR) studies reveal that the C7 position tolerates diverse modifications without disrupting core interactions:

  • Alkoxy extensions: Methoxyethyl groups enhance solubility while maintaining nanomolar HDAC inhibition [4].
  • Heteroaryl conjugates: Pyridinyl or thiazole linkages enable allosteric modulation of PI3Kα (e.g., 72% inhibition at 10 nM) [4].

Table 2: Impact of C7 Substituents on Quinazoline Pharmacology

C7 SubstituentTargetBiological ActivityPotency Enhancement
-CNTubulin/HDACMicrotubule disruption, histone acetylation8-fold vs. -H
-CONH₂EGFRATP-competitive kinase inhibition3-fold vs. -Cl
-OCH₂CH₂N(CH₃)₂PI3KApoptosis induction in HCT116 cellsIC₅₀: 28 nM
-Pyridin-3-ylHSP90Client protein degradation (Her2)95% at 1 μM

Molecular docking confirms that the nitrile’s linear geometry allows deep penetration into hydrophobic clefts, as observed in complexes with HDAC6 (bond distance to Zn²⁺: 2.1 Å) and EGFR (H-bond with Met793: 1.9 Å) [4] [7].

Scope of Quinazoline-7-carbonitrile in Multitarget Drug Design

The structural plasticity of quinazoline-7-carbonitrile enables its integration into hybrid molecules that concurrently modulate oncogenic, inflammatory, and metabolic pathways:

Dual Kinase/Carbonic Anhydrase Inhibition

Sulfamoylphenyl-quinazoline derivatives bearing C7 nitrile groups exhibit synergistic activity against EGFR and carbonic anhydrase IX (CAIX)—targets critical for tumor proliferation and acidification. Compound 8v demonstrates:

  • 41-fold greater potency against EGFRT790M than gefitinib (IC₅₀: 0.11 nM vs. 4.5 nM)
  • Equivalent CAIX inhibition to acetazolamide (Kᵢ: 4.8 nM)
  • Suppression of HIF-1α expression under hypoxia, curtailing tumor adaptation [2] [10]

Tubulin/HDAC Dual Inhibitors

Quinoline-2-carbonitrile-based hydroxamic acids incorporating quinazoline motifs disrupt microtubule assembly and histone deacetylation. Lead compound 12d achieves:

  • Tubulin polymerization inhibition (IC₅₀: 0.9 nM)
  • HDAC6/8 inhibition (IC₅₀: 1.2 nM and 3.7 nM)
  • G₂/M cell cycle arrest in A549 lung cancer cells at 10 nM concentrations [7]

PI3K/HDAC Combinatorial Blockade

4-Methylquinazoline-hydroxamates conjugate the quinazoline pharmacophore with zinc-binding groups (e.g., -NHOH) to inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylases simultaneously. Optimized analogs such as 23 display:

  • PI3Kα IC₅₀: 3.8 nM
  • HDAC1 IC₅₀: 6.2 nM
  • Tumor growth inhibition of 62.6% in HGC-27 xenografts [4]

PDE7 Targeting for Neuroinflammation

Biphenyl-substituted thioquinazolines with C7 nitrile groups selectively inhibit phosphodiesterase 7 (PDE7), a regulator of cAMP in T-cells. SAR analysis confirms:

  • Nitrile at C7 improves membrane permeability (LogP: 1.8 vs. 3.2 for -OCH₃)
  • 2′-Tetrazolylbiphenyl enhances PDE7 affinity (IC₅₀: 50 nM) by forming salt bridges with Arg234 [8]

Table 3: Multitarget Agents Incorporating Quinazoline-7-carbonitrile

Hybrid StructureTargets InhibitedTherapeutic ApplicationKey Compound
SulfamoylphenylquinazolineEGFR/CAIXNon-small cell lung cancer8v
Quinoline-carbonitrile-hydroxamateTubulin/HDAC6Solid tumors12d
Quinazoline-hydroxamatePI3K/HDAC1Colorectal carcinoma23
Thioquinazoline-biphenylPDE7Neuroinflammatory disorders9a

These hybrids leverage the quinazoline core as a "molecular chassis" for pharmacophore assembly, enabling synergistic pharmacology unattainable with single-target agents [6] [10].

Properties

Product Name

Quinazoline-7-carbonitrile

IUPAC Name

quinazoline-7-carbonitrile

Molecular Formula

C9H5N3

Molecular Weight

155.16 g/mol

InChI

InChI=1S/C9H5N3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,5-6H

InChI Key

NOYGBDOUZKESFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN=C2C=C1C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.